4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine
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Overview
Description
4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine is a chemical compound that features a benzofuran ring substituted with a chlorine atom at the 5-position and a piperidine ring attached via a methylene bridge. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction where the benzofuran derivative reacts with piperidine in the presence of a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzofuran ring.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid derivatives, while substitution can introduce various functional groups at the 5-position .
Scientific Research Applications
4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Chloro-2-benzofuranmethanol: Similar structure but with a hydroxyl group instead of a piperidine ring.
5-Chloro-2-benzofuranacetic acid: Similar structure but with an acetic acid group instead of a piperidine ring.
Uniqueness: 4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine is unique due to the presence of the piperidine ring, which can enhance its biological activity and pharmacokinetic properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C14H16ClNO |
---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
4-[(5-chloro-1-benzofuran-2-yl)methyl]piperidine |
InChI |
InChI=1S/C14H16ClNO/c15-12-1-2-14-11(8-12)9-13(17-14)7-10-3-5-16-6-4-10/h1-2,8-10,16H,3-7H2 |
InChI Key |
GQKLSGYLECFYLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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